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molecular formula C9H11NO4 B3262261 Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate CAS No. 353292-81-6

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Cat. No. B3262261
M. Wt: 197.19 g/mol
InChI Key: ABMQGSICTIPMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06537948B1

Procedure details

A mixture of 13.8 g of 3-acetoxy-2-(ethoxycarbonyl)methoxypyridine, 4.38 g of potassium carbonate and 60 ml of ethanol was stirred for over night at room temperature. The reaction solution was poured into a mixture of water, sodium chloride and hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 10.45 g of 3-hydroxy-2-(ethoxycarbonyl)methoxypyridine.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([O:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:7][CH:8]=[CH:9][CH:10]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+].[Cl-].[Na+].Cl>O.C(O)C>[OH:4][C:5]1[C:6]([O:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=NC=CC1)OCC(=O)OCC
Name
Quantity
4.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=CC1)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.45 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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